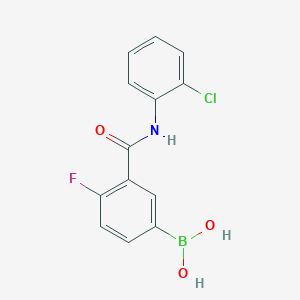

4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-[(2-chlorophenyl)carbamoyl]-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKIBWQZYSPCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901156306 | |

| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-31-9 | |

| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation of Aromatic Precursor

- Starting Material: 2-chloro-6-fluoroanisole or analogous 3-chloro-1-fluoro-2-substituted benzene derivatives.

- Reagent: n-Butyllithium (n-BuLi) or other alkyl lithium compounds (e.g., MeLi, s-BuLi).

- Solvent: Anhydrous inert organic solvents such as 1,2-dimethoxyethane (DME), diethyl ether, or tetrahydrofuran.

- Conditions:

- Temperature: Typically between -100°C and -30°C, often cooled to -78°C using dry ice/acetone bath.

- Atmosphere: Inert (nitrogen or argon) to prevent moisture or oxygen interference.

- Reaction Time: Approximately 45 minutes for addition, followed by stirring for 1.5 hours at room temperature to complete lithiation.

Mechanism: The alkyl lithium deprotonates the aromatic ring at the position adjacent to the fluoro substituent, forming a lithiated intermediate suitable for electrophilic substitution.

Electrophilic Boronation

- Electrophile: Trimethyl borate (B(OMe)3) is added slowly to the lithiated intermediate.

- Temperature: Maintained at or below -65°C during addition, then allowed to warm to room temperature.

- Outcome: Formation of a boronic acid ester intermediate (e.g., dimethyl 4-chloro-2-fluoro-3-methoxyphenylboronate).

Hydrolysis and Base Treatment

- Aqueous Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) aqueous solution is added at room temperature.

- Purpose: Hydrolyzes the boronic ester to the corresponding boronate salt (e.g., potassium or sodium (4-chloro-2-fluoro-3-substituted-phenyl)trihydroxyborate).

- Phase Separation: The reaction mixture separates into organic and aqueous layers; organic layer is discarded, aqueous layer contains the boronate salt.

Acidification and Solvent Extraction

- Acidification: The aqueous boronate salt solution is acidified with hydrochloric acid (HCl), typically 6 M concentration, to protonate and form the boronic acid.

- Solvent Addition: Acetonitrile (MeCN), a water-miscible organic solvent, is added to the acidified aqueous solution.

- Salt Addition: To induce phase separation between MeCN and water (which are normally miscible), a salt such as sodium chloride (NaCl) brine solution (~25% wt) is added.

- Phase Separation: Distinct MeCN (organic) and aqueous layers form; the boronic acid partitions preferentially into the MeCN layer.

- Recovery: The MeCN layer containing the boronic acid is separated and concentrated to dryness under reduced pressure. The residue is dried under vacuum to yield the pure boronic acid solid.

Process Optimization and Yield

- Yield: The overall isolated yield of boronic acid is typically greater than 80%, with optimized processes achieving yields above 90%.

- Purity: The product purity often exceeds 95%, with some reports indicating up to 98% purity.

- Advantages: The addition of salt to induce phase separation in MeCN/water mixtures improves recovery yield and reduces the number of unit operations by allowing direct use of the boronic acid solution in subsequent coupling reactions without further isolation.

Representative Experimental Data

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Lithiation | 2-chloro-6-fluoroanisole + n-BuLi in DME, -78°C, N2 atmosphere | Formation of lithiated intermediate |

| Boronation | Addition of B(OMe)3, -65°C to RT | Boronic acid ester intermediate |

| Hydrolysis | Aqueous NaOH or KOH, RT | Boronate salt in aqueous phase |

| Acidification & Extraction | 6 M HCl, MeCN, NaCl brine, phase separation | Boronic acid in MeCN, 80-90% yield |

| Isolation | Evaporation, vacuum drying | Pure boronic acid solid, >95% purity |

Notes on Related Carbamoyl-Substituted Boronic Acids

While direct literature on this compound is limited, related phenylcarbamoyl boronic acids have been synthesized via similar Suzuki coupling and amidation reactions involving boronic acid intermediates. These methods often involve palladium-catalyzed coupling of boronic acids with halogenated anilines or carbamoyl derivatives under basic aqueous-organic conditions.

Summary of Preparation Methodology

The preparation of this compound can be summarized in the following key stages:

- Lithiation of fluoro-chloro aromatic precursor using alkyl lithium reagents under inert, low-temperature conditions.

- Electrophilic boronation with trimethyl borate to form boronic acid esters.

- Hydrolysis and base treatment to convert esters to boronate salts.

- Acidification and salt-assisted solvent extraction to isolate boronic acid in organic solvent.

- Concentration and drying to obtain the pure boronic acid.

This method ensures high yield, purity, and scalability suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid with aryl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: It can undergo oxidation to form corresponding boronic esters or acids and reduction to form boronates.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or chlorine sites.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products:

Aryl-Aryl Coupled Products: Resulting from Suzuki-Miyaura coupling

Boronic Esters and Acids: From oxidation reactions

Boronates: From reduction reactions

Scientific Research Applications

Chemistry:

Catalysis: Used as a reagent in various catalytic processes, including cross-coupling reactions.

Material Synthesis: Employed in the synthesis of advanced materials, such as polymers and nanomaterials.

Biology:

Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.

Drug Development: Investigated for its potential in the development of new pharmaceuticals due to its unique chemical properties.

Medicine:

Therapeutic Agents: Explored for its potential as a therapeutic agent in the treatment of diseases, particularly in oncology and infectious diseases.

Industry:

Chemical Manufacturing: Used in the production of fine chemicals and intermediates.

Agriculture: Investigated for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical and biological processes. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

- 3-Chloro-4-fluorophenylboronic acid

- 4-Fluoro-3-(phenylcarbamoyl)phenylboronic acid

- 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid

Comparison:

- 3-Chloro-4-fluorophenylboronic acid: Similar in structure but lacks the phenylcarbamoyl group, making it less versatile in certain applications.

- 4-Fluoro-3-(phenylcarbamoyl)phenylboronic acid: Similar but without the chlorine substituent, which may affect its reactivity and selectivity in certain reactions.

- This compound: Unique due to the presence of both fluorine and chlorine substituents, providing distinct reactivity and selectivity profiles .

Biological Activity

4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of cancer treatment and inflammatory diseases.

- Molecular Formula : C13H11ClF N O2 B

- Molecular Weight : 267.6 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets, including proteins and enzymes associated with disease pathways. Notably, it acts as an antagonist to chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer progression . This inhibition can lead to reduced cell migration and proliferation, making it a candidate for anti-cancer therapies.

Anticancer Properties

Research has shown that this compound demonstrates significant anticancer activity. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, the compound has been tested against breast cancer and lung cancer cell lines, showing IC50 values in the low micromolar range .

Anti-inflammatory Effects

In addition to its anticancer properties, this boronic acid derivative has been evaluated for its anti-inflammatory effects. It has been found to reduce the secretion of pro-inflammatory cytokines in activated immune cells, thereby potentially alleviating symptoms associated with chronic inflammatory diseases .

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.

- Results : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 5 µM.

-

Inflammatory Response Study :

- Objective : To assess the effect of the compound on cytokine production in LPS-stimulated macrophages.

- Method : RAW 264.7 macrophages were treated with the compound prior to LPS stimulation.

- Results : A significant reduction in TNF-alpha and IL-6 levels was observed, indicating its potential as an anti-inflammatory agent.

Data Table

| Activity Type | Cell Line/Model | IC50 Value (µM) | Observations |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 5 | Dose-dependent cytotoxicity |

| Anti-inflammatory | RAW 264.7 Macrophages | Not specified | Reduced TNF-alpha and IL-6 production |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid?

- Methodological Answer : This compound can be synthesized via sequential functionalization of a phenylboronic acid scaffold. First, introduce the carbamoyl group through a coupling reaction between 3-amino-4-fluorophenylboronic acid and 2-chlorobenzoyl chloride under Schotten-Baumann conditions. Purification via recrystallization or column chromatography is critical to isolate intermediates. The final boronic acid group is retained for downstream applications (e.g., Suzuki-Miyaura cross-coupling) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- HPLC : Use reverse-phase HPLC (RP-HPLC) with a C18 column and UV detection at 254 nm to assess purity (>98% recommended for catalytic applications) .

- NMR : Confirm substitution patterns via H and C NMR. The fluorine atom at position 4 and the carbamoyl group at position 3 should show distinct splitting patterns due to F-H coupling .

- FT-IR : Verify the presence of boronic acid (B-O stretch ~1340 cm) and carbamoyl (N-H stretch ~3300 cm) groups .

Q. What are the key stability considerations during storage and handling?

- Methodological Answer :

- Storage : Store under inert gas (N or Ar) at 0–6°C to prevent hydrolysis of the boronic acid group. Moisture-sensitive intermediates should be kept in anhydrous solvents (e.g., THF, DMF) .

- Handling : Avoid prolonged exposure to air. Use gloveboxes for moisture-sensitive reactions and characterize freshly prepared batches before use .

Advanced Research Questions

Q. How does the electron-withdrawing 2-chloro-phenylcarbamoyl group influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The carbamoyl group at position 3 enhances electrophilicity of the boronic acid, facilitating transmetallation with Pd catalysts. However, steric hindrance from the 2-chloro substituent may reduce reaction rates. Optimize using:

- Catalyst : Pd(PPh) or PdCl(dppf) in THF/water mixtures.

- Base : KCO (for neutral conditions) or CsF (for basic conditions) to stabilize the boronate intermediate .

- Monitor by TLC or LC-MS to track aryl-aryl bond formation .

Q. What degradation pathways are observed under aqueous conditions, and how can they be mitigated?

- Methodological Answer : Hydrolysis of the boronic acid group to boric acid is the primary degradation pathway. Mitigation strategies include:

- pH Control : Maintain pH <7 to slow hydrolysis.

- Coordination : Add diols (e.g., pinacol) to form stable boronate esters, as demonstrated for similar fluorophenylboronic acids .

- Accelerated Testing : Perform forced degradation studies in buffered solutions (pH 3–9) at 40°C, analyzing products via HPLC-HRMS .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer : Exploit the boronic acid’s diol-binding affinity (e.g., sialic acid on cancer cells) to design pH-responsive nanocarriers:

- Conjugation : Link to polyethylene glycol (PEG)-poly(lactic-co-glycolic acid) (PLGA) nanoparticles via carbodiimide chemistry.

- Validation : Test binding to sialylated glycoproteins using surface plasmon resonance (SPR) or fluorescence quenching assays .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic activity: How to resolve conflicting data on coupling yields?

- Methodological Answer : Variations in yields (e.g., 60–90%) may arise from:

- Substituent Effects : The 2-chloro group’s steric bulk vs. electron-withdrawing nature. Use DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .

- Particle Size : For heterogeneous catalysts (e.g., Pd/zeolite), characterize particle size via TEM and correlate with turnover frequency (TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.